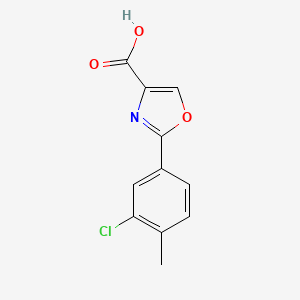
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloro-substituted phenyl group and a carboxylic acid functional group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-methylbenzoyl chloride with glycine in the presence of a base to form the corresponding amide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloro and carboxylic acid groups allows for specific interactions with biological molecules, leading to various effects such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
- 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-5-carboxylic acid
- 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-acetic acid
Uniqueness
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-6-2-3-7(4-8(6)12)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
DCQSDDYRGBUJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
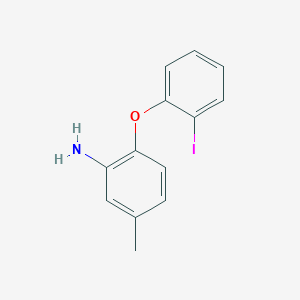


![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)
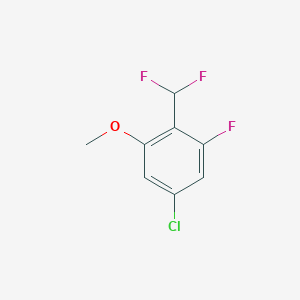
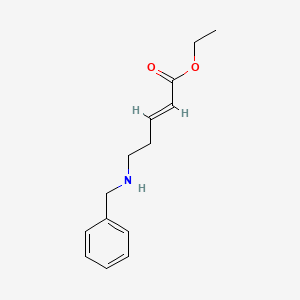


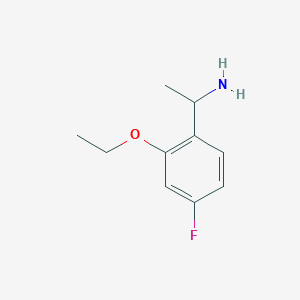

![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
